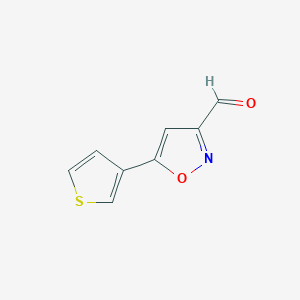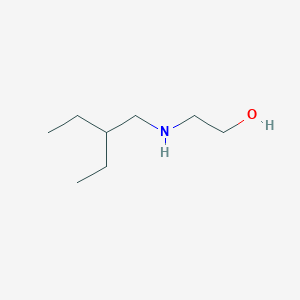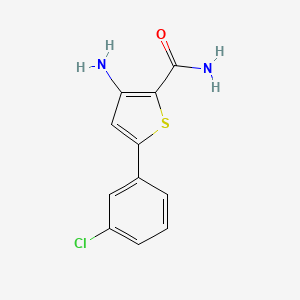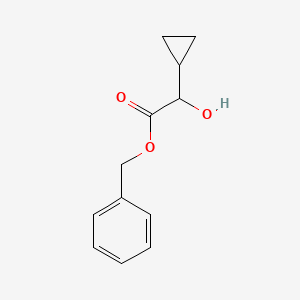
5-(3-Thienyl)-3-isoxazolecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Thienyl)-3-isoxazolecarboxaldehyde is a heterocyclic compound that features both a thiophene and an isoxazole ring The thiophene ring contains sulfur, while the isoxazole ring contains both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 3-oxetanone with primary nitro compounds can yield isoxazole-4-carbaldehydes . Another method involves the heating of 2-formyl azirines in toluene at 200°C for 24 hours, which affords isoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, would apply. The choice of solvents, catalysts, and reaction conditions would be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Thienyl)-3-isoxazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitro compounds.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(3-Thienyl)-3-isoxazolecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mecanismo De Acción
The mechanism of action of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole-4-carbaldehyde: Similar in structure but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the isoxazole moiety.
5-(2-Thienyl)isoxazole-3-carbaldehyde: Similar structure with a different position of the thiophene ring.
Uniqueness
5-(3-Thienyl)-3-isoxazolecarboxaldehyde is unique due to the presence of both thiophene and isoxazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H5NO2S |
|---|---|
Peso molecular |
179.20 g/mol |
Nombre IUPAC |
5-thiophen-3-yl-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H5NO2S/c10-4-7-3-8(11-9-7)6-1-2-12-5-6/h1-5H |
Clave InChI |
VCNFSQUQPDBGMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=CC(=NO2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(phenylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B8337370.png)
![4-(5-Methyl-4-{[(3-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)benzoic Acid](/img/structure/B8337373.png)




![1-[2,6-Diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethanol](/img/structure/B8337420.png)

![7-(3-Aminophenyl)-2-chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B8337427.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile](/img/structure/B8337434.png)



